N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, furan-2-carboxylic acid, and furan-2-ylmethylamine.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with furan-2-ylmethylamine to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with furan-2-carboxylic acid under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-methylfuran-2-carboxamide: Similar structure but lacks the furan-2-ylmethyl group.
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Similar structure but has a benzamide group instead of a furan-2-carboxamide group.
Uniqueness
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both the furan-2-ylmethyl and furan-2-carboxamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)11-19(12-15-3-1-9-21-15)17(20)16-4-2-10-22-16/h1-10H,11-12H2 |
InChI Key |
VZECFOSRHIJDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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